Adenosine A3 Receptor Affinity: A Balanced Profile Among Subtypes
The compound demonstrates high binding affinity for the human adenosine A3 receptor with a Ki of 2 nM, as measured by a radioligand competition assay [1]. This affinity is comparable to that of the well-characterized A3 agonist IB-MECA (Ki = 1.1 nM for A3) , but the target compound also exhibits significant affinity for the A2B (Ki = 3.5 nM) and A1 (Ki = 20 nM) subtypes, indicating a less selective, multi-target profile [1]. In contrast, the potent A3 antagonist MRS1220 shows a Ki of 0.65 nM for hA3 with 469-fold selectivity over A1 (Ki = 305 nM) and 80-fold over A2A (Ki = 52 nM) [2]. The target compound's lower selectivity (10-fold over A1, 1.75-fold over A2B) represents a distinct pharmacological fingerprint.
| Evidence Dimension | Binding affinity (Ki) at human adenosine receptor subtypes |
|---|---|
| Target Compound Data | Ki(A3) = 2 nM, Ki(A2B) = 3.5 nM, Ki(A1) = 20 nM |
| Comparator Or Baseline | MRS1220: Ki(A3) = 0.65 nM, Ki(A1) = 305 nM, Ki(A2A) = 52 nM. IB-MECA: Ki(A3) = 1.1 nM, Ki(A1) = 54 nM, Ki(A2A) = 56 nM. |
| Quantified Difference | Target compound A1/A3 selectivity = 10-fold; MRS1220 A1/A3 selectivity = 469-fold. Target compound A2B/A3 selectivity = 1.75-fold. |
| Conditions | Radioligand displacement assays: [3H]NECA for A3 (HeLa cell membranes, 180 min incubation); [3H]DPCPX for A2B and A1 (HEK293 cell membranes, 30 min incubation). |
Why This Matters
The target compound's balanced A3/A2B/A1 affinity profile makes it a tool for studying coordinated adenosine receptor modulation, unlike highly selective tools like MRS1220 which are suited for isolated pathway interrogation.
- [1] BindingDB. BDBM50159488 (CHEMBL3787197). Affinity Data: Ki(A3)=2 nM, Ki(A2B)=3.5 nM, Ki(A1)=20 nM. View Source
- [2] InvivoChem. MRS1220 Product Page. Ki values: hA3 = 0.65 nM, rA1 = 305 nM, rA2A = 52 nM. View Source
